molecular formula C16H13F2NO4 B13436286 4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid

4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid

Katalognummer: B13436286
Molekulargewicht: 321.27 g/mol
InChI-Schlüssel: HMBCEHIUCYFRIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid is a chemical compound with the molecular formula C16H13F2NO4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid typically involves the reaction of 2,4-difluorophenol with chloroacetic acid to form 2-(2,4-difluorophenoxy)acetic acid. This intermediate is then reacted with 4-aminomethylbenzoic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid can undergo various chemical reactions, including:

    Nucleophilic Acyl Substitution: This reaction involves the substitution of the acyl group with a nucleophile, often resulting in the formation of esters or amides.

    Electrophilic Aromatic Substitution: The aromatic ring in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Acyl Substitution: Common reagents include alcohols and amines, with conditions often involving acidic or basic catalysts.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under conditions that generate the electrophile in situ.

Major Products

    Esters and Amides: Formed from nucleophilic acyl substitution reactions.

    Substituted Aromatic Compounds: Resulting from electrophilic aromatic substitution reactions.

Wissenschaftliche Forschungsanwendungen

4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate.

    Industry: Use in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action for 4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2,4-Difluorophenoxy)acetic Acid: A precursor in the synthesis of the target compound.

    4-Aminomethylbenzoic Acid: Another precursor used in the synthesis.

Uniqueness

4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable as an intermediate in various synthetic pathways and research applications.

Eigenschaften

Molekularformel

C16H13F2NO4

Molekulargewicht

321.27 g/mol

IUPAC-Name

4-[[[2-(2,4-difluorophenoxy)acetyl]amino]methyl]benzoic acid

InChI

InChI=1S/C16H13F2NO4/c17-12-5-6-14(13(18)7-12)23-9-15(20)19-8-10-1-3-11(4-2-10)16(21)22/h1-7H,8-9H2,(H,19,20)(H,21,22)

InChI-Schlüssel

HMBCEHIUCYFRIO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CNC(=O)COC2=C(C=C(C=C2)F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.